[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol
Description
[(3S,4R)-4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative featuring a 1-methylpyrazole substituent at the 4-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₅N₃O (MW: 181.24 g/mol), and it is registered under CAS number 1249433-67-7 .
Properties
IUPAC Name |
[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-5-7(3-11-12)9-4-10-2-8(9)6-13/h3,5,8-10,13H,2,4,6H2,1H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVMUXMTBDJRB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2CNC[C@H]2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating the structure-activity relationships of chiral molecules and their interactions with biological targets.
Industrial Applications: Potential use in the development of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety may play a crucial role in binding to these targets, while the chiral pyrrolidine ring can influence the compound’s stereoselectivity and overall biological activity. The hydroxymethyl group may also participate in hydrogen bonding or other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole and Pyrrolidine Moieties
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol
- Molecular Formula : C₁₅H₁₅N₃O (MW: 253.30 g/mol)
- Key Features: Replaces the pyrrolidine ring with a pyrazole substituted by a 4-methylphenyl and 3-pyridinyl group.
- Applications : Likely explored for kinase inhibition due to pyridine’s electron-withdrawing effects.
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol Hydrochloride
- Molecular Formula: C₁₂H₁₆ClNO (MW: 225.72 g/mol as free base)
- Key Features: Substitutes the 1-methylpyrazole with a 3-methylphenyl group. The phenyl group increases lipophilicity (logP ~2.5 vs.
- Applications : Investigated in neurological disorders due to aromatic interactions with CNS targets.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol
- Molecular Formula : C₁₁H₁₂N₂O (MW: 188.23 g/mol)
- Key Features: Lacks the pyrrolidine ring but retains the pyrazole-methanol motif. The phenyl substituent at the 3-position enhances aromatic interactions but reduces conformational flexibility compared to the target compound .
- Applications : Used as a building block in agrochemicals or fluorescent probes.
Biological Activity
[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring and a pyrazole moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 181.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The biological activity of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol is primarily attributed to its interaction with specific molecular targets. The pyrazole moiety can bind to various enzymes or receptors, modulating their activity, while the pyrrolidine ring may enhance binding affinity and specificity.
Pharmacological Properties
Recent studies indicate that this compound exhibits notable pharmacological properties:
- Anticancer Activity : Research has shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways associated with various diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]ethanol | Structure | Similar structure with ethanol; potential differences in solubility and bioactivity. |
| [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]amine | Structure | Contains an amine group; may exhibit different receptor interactions. |
In Vitro Studies
In vitro studies have been conducted to evaluate the effects of [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol on various cancer cell lines. For example:
- Cell Proliferation Assays : Compounds similar to this one were tested on MDA-MB-231 breast cancer cells, showing a significant reduction in cell viability at specific concentrations. The apoptotic response was measured using caspase activity assays, indicating a strong induction of apoptosis at concentrations around 50 μM .
Toxicological Studies
Toxicological evaluations are crucial for assessing the safety profile of new compounds. Preliminary studies suggest that [(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol has a favorable safety profile compared to other compounds in its class. However, further research is necessary to fully understand its toxicological implications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
